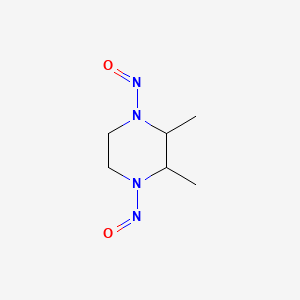

2,3-Dimethyl-1,4-dinitrosopiperazine

Description

Contextualization within the N-Nitrosamine Class

N-Nitrosopiperazine derivatives belong to the larger class of N-nitrosamines, a group of compounds characterized by the presence of a nitroso group (N=O) bonded to a nitrogen atom. N-nitrosamines have been the subject of extensive scientific research due to their formation from the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid. google.com The piperazine (B1678402) structure is a six-membered ring containing two nitrogen atoms at opposite positions. When both of these nitrogen atoms are nitrosated, a dinitrosopiperazine is formed. nih.gov

These compounds are primarily of interest in academic and research settings. nih.gov The general structure of N-nitrosamines, and specifically the cyclic dinitrosamines like those derived from piperazine, makes them a focal point for studies in chemical reactivity, structural analysis, and metabolism. nih.gov The addition of substituent groups, such as methyl groups on the piperazine ring, creates a variety of derivatives, each with potentially unique chemical and physical properties.

Historical Perspectives on Research of Dinitrosopiperazine Compounds

Research into dinitrosopiperazine compounds, particularly the parent molecule 1,4-dinitrosopiperazine (B30178), gained traction in the latter half of the 20th century. Publications dating back to the 1960s and 1970s laid the groundwork for understanding the chemical synthesis and properties of these compounds. acs.org Early studies focused on methods of manufacturing, such as the reaction of piperazine with nitrite, and the fundamental characterization of the resulting products. google.comnih.gov

A significant portion of historical research was dedicated to investigating the biological activity of these compounds. Studies from the 1980s, for instance, explored the effects of dinitrosopiperazine in animal models, which spurred further investigation into the metabolism and mechanisms of action of this class of molecules. nih.gov Research from this era also began to differentiate between various derivatives, noting that substitutions on the piperazine ring could alter the compound's biological potential. nih.gov The development of analytical methods, such as high-pressure liquid chromatography and thin-layer chromatography, was crucial for separating and identifying piperazine and its nitroso derivatives, enabling more detailed metabolic studies. nih.gov

Scope and Research Significance of Studies on 2,3-Dimethyl-1,4-dinitrosopiperazine

While the parent compound, 1,4-dinitrosopiperazine, has been extensively studied, research specifically focused on the this compound isomer is more limited. The significance of investigating methylated derivatives lies in understanding how the position and number of methyl groups on the piperazine ring influence the molecule's conformation, reactivity, and biological interactions.

Academic interest in various methylated dinitrosopiperazines stems from comparative studies. For example, research on the mutagenic properties of N-nitrosopiperazine derivatives in Saccharomyces cerevisiae examined a range of compounds, including 2-methyldinitrosopiperazine, 2,5-dimethyldinitrosopiperazine, and 2,6-dimethyldinitrosopiperazine. nih.gov Such studies have shown that the placement of methyl groups at different positions on the carbon atoms of the piperazine ring can significantly alter the mutagenic activity of the compound. nih.govnih.gov For instance, one study noted that substitutions with methyl groups at all alpha-carbon atoms could reduce or eliminate the mutagenic activity of dinitrosopiperazine. nih.gov The study of the 2,3-dimethyl isomer is a logical extension of this research, aiming to complete the structure-activity relationship profile for this class of compounds. Conformational analysis of related diamine structures suggests that the position of substituents significantly affects the molecule's three-dimensional shape, which in turn dictates its interactions and properties. mdpi.com Therefore, the research significance of this compound lies in its potential to provide key comparative data to elucidate the precise structural requirements for the biological and chemical activities observed in its parent and other isomeric compounds.

Research Data on Related Dinitrosopiperazine Compounds

Given the limited specific data for this compound, the following tables present information on the parent compound, 1,4-Dinitrosopiperazine, and a comparison of mutagenicity among various methylated derivatives to provide context.

Table 1: Physicochemical Properties of 1,4-Dinitrosopiperazine

This interactive table summarizes key properties of the parent compound.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₄O₂ | nih.govnist.gov |

| Molecular Weight | 144.13 g/mol | nih.gov |

| Appearance | Pale yellow solid/plates | nih.gov |

| Melting Point | 158 °C | nih.gov |

| Solubility | Slightly soluble in water and acetone; very soluble in hot alcohol | nih.gov |

| IUPAC Name | 1,4-dinitrosopiperazine | nih.gov |

Table 2: Comparative Mutagenicity of N-Nitrosopiperazine Derivatives in Saccharomyces cerevisiae

This table is based on a study examining the mutagenic properties of various N-nitrosopiperazines. The assay tested for forward mutations and reversions in the presence of rat-liver homogenate.

| Compound | Mutagenic Activity | Source |

| Dinitrosopiperazine | Yes | nih.gov |

| 2-Methyldinitrosopiperazine | Yes | nih.gov |

| 2,5-Dimethyldinitrosopiperazine | Yes | nih.gov |

| 2,6-Dimethyldinitrosopiperazine | Yes | nih.gov |

| 2,3,5,6-Tetramethyldinitrosopiperazine | No | nih.gov |

| N-Nitrosopiperazine | No | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

103205-72-7 |

|---|---|

Molecular Formula |

C6H12N4O2 |

Molecular Weight |

172.188 |

IUPAC Name |

2,3-dimethyl-1,4-dinitrosopiperazine |

InChI |

InChI=1S/C6H12N4O2/c1-5-6(2)10(8-12)4-3-9(5)7-11/h5-6H,3-4H2,1-2H3 |

InChI Key |

CDEVWJGSUXLSPM-UHFFFAOYSA-N |

SMILES |

CC1C(N(CCN1N=O)N=O)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 2,3 Dimethyl 1,4 Dinitrosopiperazine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-nitrosamines. nih.gov It provides detailed information on the chemical environment of magnetically active nuclei, allowing for the differentiation of isomers and the study of dynamic processes like bond rotation. nih.govnih.gov

The ¹H NMR spectrum of dinitrosopiperazines is characteristically complex due to the presence of multiple conformers. Restricted rotation about the N-N bond gives rise to cis (Z) and trans (E) isomers relative to the orientation of the nitroso groups. nih.govresearchgate.net For the parent 1,4-dinitrosopiperazine (B30178), these isomers are readily observed and exist in chair and boat conformations. researchgate.net The cis isomer typically shows two singlets for the two sets of magnetically non-equivalent methylene (B1212753) protons, while the trans isomer shows two triplets. researchgate.netresearchgate.net

In 2,3-Dimethyl-1,4-dinitrosopiperazine, the addition of methyl groups introduces further asymmetry. This would be expected to result in a more complex ¹H NMR spectrum, with distinct signals for the methyl and methine protons in each of the possible stereoisomers (e.g., cis-2,3-dimethyl and trans-2,3-dimethyl) and their respective N-N rotational isomers. The chemical shifts and coupling constants for the ring protons would provide critical information for assigning the relative stereochemistry of the methyl groups and the conformation of the piperazine (B1678402) ring.

Table 1: Representative ¹H NMR Data for Unsubstituted 1,4-Dinitrosopiperazine Conformers

| Isomer (Conformation) | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Reference |

| trans (Chair) | -CH₂- | 4.40 | t | 6 | researchgate.net |

| -CH₂- | 4.04 | t | 6 | researchgate.net | |

| cis (Chair) | -CH₂- | 4.56 | s | - | researchgate.net |

| -CH₂- | 3.81 | s | - | researchgate.net | |

| Note: This data is for the unsubstituted parent compound, 1,4-dinitrosopiperazine, in CDCl₃ and serves as a reference. Specific values for the 2,3-dimethyl derivative would differ. |

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes, such as the rotation around the N-N bond in nitrosamines. nih.govox.ac.uk As the temperature increases, the rate of rotation increases. If the rate of exchange between conformers becomes comparable to the NMR timescale, the distinct signals for each conformer will broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. nih.govox.ac.uk

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.gov For many N-nitrosamines, these barriers are in the range of 23–29 kcal/mol, indicating significant double bond character in the N-N bond. nih.gov VT-NMR experiments on this compound would allow for the determination of the energy barriers between its various conformers, providing insight into how the methyl substituents sterically or electronically influence the stability of the N-N partial double bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information to the ¹H NMR. Each unique carbon atom in the molecule gives a distinct signal, making it a valuable tool for confirming the number of isomers present in a sample. organicchemistrydata.orgcore.ac.uk For this compound, separate signals would be expected for the methyl carbons, the C2/C3 methine carbons, and the C5/C6 methylene carbons for each conformer. The chemical shifts are sensitive to the local electronic environment and stereochemistry. core.ac.uk For instance, in asymmetrical N-nitrosamines, the chemical shift difference between the carbons in Z and E isomers can be significant. nih.gov

¹⁷O NMR Spectroscopy: While less common, ¹⁷O NMR spectroscopy can offer direct insight into the electronic structure of the N-nitroso group. The chemical shift of the oxygen atom is highly sensitive to the degree of N=O double bond character and the polarization of the bond (N⁺-O⁻). nih.gov Comparing the ¹⁷O chemical shifts in different isomers of this compound could reveal subtle differences in the electronic nature of the nitroso groups, influenced by the conformation and the presence of the methyl substituents. Spectral data for the parent 1,4-dinitrosopiperazine is available in spectral databases. nih.gov

Mass Spectrometry (MS) Applications (e.g., GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. researchgate.net For this compound (C₆H₁₂N₄O₂), the expected molecular weight is approximately 172.19 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful technique for separating volatile isomers and analyzing their mass spectra individually. researchgate.netnih.gov The electron ionization (EI) mass spectra of piperazine derivatives typically show characteristic fragment ions. researchgate.net For this compound, key fragmentation pathways would likely include the loss of one or both nitroso groups (•NO, 30 u), and cleavage of the piperazine ring. The fragmentation pattern can help differentiate it from other isomers and related compounds. For example, the analysis of various dimethylphenylpiperazines by GC-MS showed characteristic fragmentation that could help distinguish between regioisomers. researchgate.net

Table 2: Predicted and Known Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key MS Technique | Common Fragment Ions (m/z) | Reference |

| This compound | C₆H₁₂N₄O₂ | 172.19 | GC-MS | Predicted: [M-NO]⁺, [M-2NO]⁺, Ring Fragments | nih.gov |

| 1,4-Dinitrosopiperazine | C₄H₈N₄O₂ | 144.13 | GC-MS | 42, 55, 84 | nih.govnist.gov |

Infrared (IR) Spectroscopy and Vibrational Mode Assignment

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nist.gov Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy a valuable tool for functional group identification. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (or 3n-5 for linear molecules).

For this compound, key vibrational modes would include:

C-H stretching: from the methyl and methylene groups, typically in the 2850-3000 cm⁻¹ region.

N-N stretching: The N-N stretch of the N-nitroso group is a key indicator and is often found in the 1000-1350 cm⁻¹ range. researchgate.net

N=O stretching: The N=O stretch is also highly characteristic, typically appearing in the 1400-1600 cm⁻¹ region. researchgate.net The exact position is sensitive to the electronic environment and conformation.

C-N stretching: These vibrations occur in the fingerprint region, typically between 1000-1350 cm⁻¹. researchgate.net

CH₂/CH₃ bending modes: These appear at various frequencies, often below 1500 cm⁻¹.

By assigning the observed absorption bands to specific vibrational modes, one can confirm the presence of the key functional groups and gain insight into the molecular structure. The IR spectrum for the parent 1,4-dinitrosopiperazine is well-documented and serves as a useful comparison. nih.govnist.gov

Stereochemical Investigations

The introduction of two methyl groups at the C2 and C3 positions of the 1,4-dinitrosopiperazine ring system introduces additional layers of isomerism and conformational complexity.

Determination of Cis and Trans Structural Forms

The relative orientation of the two methyl groups on the piperazine ring gives rise to cis and trans diastereomers. In the cis isomer, the two methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these diastereomers can, in turn, exist as a pair of enantiomers.

Furthermore, the restricted rotation around the N-N bond of the nitroso groups leads to the possibility of syn and anti conformers for each nitroso group relative to the piperazine ring. For 1,4-dinitrosopiperazine, this results in (E,E), (Z,Z), and (E,Z) configurations of the nitroso groups. Studies on the parent 1,4-dinitrosopiperazine have shown the existence of both cis (diaxial N=O) and trans (axial-equatorial N=O) conformers. researchgate.net It is expected that this compound would also exhibit this isomeric complexity, though the precise ratios and interconversion barriers have not been reported.

Analysis of Chair and Boat Conformations

The piperazine ring, similar to cyclohexane, can adopt several conformations, with the chair and boat forms being the most significant. Research on 1,4-dinitrosopiperazine has indicated the presence of both chair and boat conformations. researchgate.net The introduction of methyl groups at the 2 and 3 positions would be expected to influence the conformational equilibrium.

For the cis-2,3-dimethyl isomer, a chair conformation could have one axial and one equatorial methyl group, or both methyl groups in pseudo-axial and pseudo-equatorial positions in a twist-boat conformation to alleviate steric strain. In the trans-2,3-dimethyl isomer, the methyl groups can be either diaxial or diequatorial in a chair conformation. The diequatorial conformation is generally more stable in substituted cyclohexanes, and a similar preference would be anticipated here to minimize steric interactions. However, the presence of the planar nitrosamino groups can significantly alter the ring geometry.

Conformational Dynamics and Energy Barriers

The interconversion between different chair and boat conformations, as well as the rotation around the N-N bonds of the nitroso groups, are dynamic processes with associated energy barriers. For N-nitrosamines, the rotational barrier around the N-N bond is known to be substantial due to its partial double bond character. In 2,6-cis-dimethylpiperidine derivatives, the free energy of activation for internal rotation around the N-N bond has been studied, and similar dynamics would be expected for the this compound. researchgate.net The energy barriers for ring inversion (chair-to-chair or chair-to-boat) would also be influenced by the steric hindrance introduced by the methyl groups. Without specific experimental data, such as variable-temperature NMR studies, the precise energy barriers for this compound remain speculative.

Structural Relationships and Substituent Effects on Conformation

The methyl groups at the C2 and C3 positions are expected to have a profound effect on the conformational preferences of the piperazine ring. The steric bulk of the methyl groups will influence the equilibrium between chair and boat conformations and the orientation of the nitroso groups.

In related substituted piperazine systems, it has been observed that bulky substituents can force the ring into a twist-boat or half-chair conformation to avoid unfavorable steric interactions, such as 1,3-diaxial interactions in a chair form. The vicinal dimethyl substitution in this compound introduces gauche interactions between the methyl groups, which will further destabilize certain conformations. The interplay between the steric demands of the methyl groups and the electronic effects of the nitroso groups would dictate the final, most stable three-dimensional structure of the molecule.

Analytical Methodologies for the Detection and Quantification of 2,3 Dimethyl 1,4 Dinitrosopiperazine

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating mixtures into their individual components. For nitrosamines like DNPZ, various chromatographic methods are employed to isolate the analyte from complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation and determination of non-volatile or thermally unstable compounds like DNPZ. These methods offer high resolution and sensitivity.

A simple and specific reversed-phase HPLC method has been developed for the determination of DNPZ in simulated gastric juice. researchgate.net This method allows for the direct analysis of the sample without prior extraction, demonstrating its robustness. researchgate.net The chromatographic resolution is achieved on a reversed-phase ODS (Octadecylsilane) column with isocratic elution. researchgate.net The mobile phase consists of a mixture of methanol (B129727) and 0.02 M sodium dihydrogen phosphate (B84403) (60:40 v/v), adjusted to pH 3.0, with a flow rate of 1.0 ml/min. researchgate.net Detection is typically performed using a UV detector at 238 nm. researchgate.net The linearity of this method has been established over a concentration range of 0.072–2.88 µg/ml. researchgate.net

UPLC, an enhancement of HPLC utilizing smaller particle size columns, offers even faster analysis times and greater resolution. A UPLC method has been developed for the simultaneous investigation of various impurities in trimetazidine, including DNPZ. akjournals.comresearchgate.net

Table 1: HPLC Conditions for DNPZ Analysis

| Parameter | Condition | Source |

| Column | Reversed-phase ODS | researchgate.net |

| Mobile Phase | Methanol-0.02 M Sodium Dihydrogen Phosphate (60:40 v/v) | researchgate.net |

| pH | 3.0 | researchgate.net |

| Flow Rate | 1.0 ml/min | researchgate.net |

| Detection | UV at 238 nm | researchgate.net |

| Linear Range | 0.072–2.88 µg/ml | researchgate.net |

| LOD (S/N=2) | 0.01 µg/ml | researchgate.net |

Gas Chromatography (GC)

Gas chromatography is a common technique for separating and analyzing volatile and semi-volatile compounds. For nitrosamine (B1359907) analysis, GC is often coupled with specific detectors to enhance selectivity and sensitivity. A screening method for nitrosamines, including DNPZ, has been developed using GC with a nitrogen chemiluminescence detector (NCD), also known as a thermal energy analyzer (TEA). gassnova.no This detector is highly specific for nitrosamines. gassnova.no The GC-NCD screening method allows for the detection of nitrosamines at concentrations above 100 µg/L. gassnova.no

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid separation technique ideal for qualitative identification and screening. fishersci.comsilicycle.com A TLC procedure for the separation of piperazine (B1678402) and its N-nitroso and N,N'-dinitroso derivatives on a silica (B1680970) gel adsorbent has been reported. nih.gov TLC is a solid-liquid partitioning technique where a sample is spotted on a plate (stationary phase) and a solvent (mobile phase) moves up the plate, separating the components. silicycle.com The separated spots are visualized, often under UV light, and their positions (Rf values) are used for identification. chemcoplus.co.jp Though primarily qualitative, quantitative analysis is possible with densitometry. nih.gov

Hyphenated Techniques for Enhanced Resolution and Identification

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity, making them essential for trace analysis and unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art methodology for the secure identification and highly sensitive quantification of nitrosamines like DNPZ. gassnova.no This technique combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of a triple quadrupole mass spectrometer (QQQ). gassnova.no

Methodologies based on LC-MS/MS have been developed for the quantitation of several nitrosamines, including DNPZ, with instrumental sensitivities in the low or sub-microgram per liter (µg/L) range. gassnova.no For instance, a method for N-nitrosopiperazine utilized hydrophilic interaction liquid chromatography (HILIC) with an ethylene-bridged hybrid amide stationary phase, coupled with a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) and multiple reaction monitoring (MRM) mode. scholaris.ca This approach achieved a method limit of quantification (MLOQ) of 0.25 µg/L. scholaris.ca

Table 2: Example LC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Condition | Source |

| Chromatography | HILIC | scholaris.ca |

| Column | Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm) | scholaris.ca |

| Ionization Mode | Positive Electrospray (+ESI) | scholaris.ca |

| Mass Analyzer | Triple Quadrupole (QqQ) | scholaris.ca |

| Detection Mode | Multiple Reaction Monitoring (MRM) | scholaris.ca |

| Monitored Transition (N-nitrosopiperazine) | m/z 116.1 → 85.1 | scholaris.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of GC with the identification capabilities of MS. A GC-MS method has been specifically developed to quantify N-nitrosopiperazine and 1,4-dinitrosopiperazine (B30178) simultaneously. akjournals.comresearchgate.net

In this method, separation is achieved on a capillary column, and the eluting compounds are ionized and detected by the mass spectrometer. researchgate.net The GC oven temperature is programmed to ensure optimal separation of the analytes. researchgate.net For the analysis of DNPZ, a DB-5 MS column is used with helium as the carrier gas. researchgate.net The mass spectrometer is operated in a mode that provides high specificity and sensitivity. akjournals.comresearchgate.net

Table 3: GC-MS Conditions for DNPZ Analysis

| Parameter | Condition | Source |

| Column | DB-5 MS (30 m x 0.32 mm, 0.25 µm) | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Flow Rate | 3.0 mL/min | researchgate.net |

| Injection Volume | 5.0 µL | researchgate.net |

| Oven Program | 100°C (1 min), then 30°C/min to 160°C, then to 220°C (3 min hold), then 25°C/min to 240°C (3.5 min hold), then 25°C/min to 300°C (4.9 min hold) | researchgate.net |

| Diluent | Dichloromethane (B109758) | akjournals.com |

The combination of GC with MS allows for the confirmation of a compound's identity by comparing its mass spectrum with a library of known spectra. gassnova.no The mass spectrum for 1,4-dinitrosopiperazine is well-documented and serves as a reference for its identification. nist.gov

Sample Preparation and Extraction Methods

Effective sample preparation is crucial for the accurate quantification of nitrosamines, which are often present at trace levels in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for the separation of nitrosamines from aqueous samples. This method partitions the analyte between two immiscible liquid phases. For nitrosamines like DNPZ, an organic solvent is used to extract the compound from the aqueous sample matrix.

A common approach involves manual liquid-liquid extraction using a solvent such as methylene (B1212753) chloride. For instance, in the analysis of related nitrosamines, 1-liter samples were extracted with three 50 mL aliquots of methylene chloride. amazonaws.com The combined extracts are then typically dried, often with magnesium sulfate, and concentrated to a small volume (e.g., 1 mL) under a stream of nitrogen to enhance the analyte concentration before analysis. amazonaws.com Automated LLE systems are also available and can improve reproducibility. researchgate.net For complex matrices, such as those encountered in pharmaceutical products, a diluent like dichloromethane may be used to dissolve the sample before further processing. akjournals.com

Solid-Phase Extraction (SPE)

Solid-phase extraction has become a preferred method for sample cleanup and concentration due to its efficiency, reduced solvent consumption, and potential for automation. SPE involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of a suitable solvent.

For the analysis of nitrosamines, various SPE cartridges are employed. Activated carbon SPE cartridges have been used, following protocols similar to US EPA Method 521 for drinking water. amazonaws.com In this method, a 500 mL sample is passed through the cartridge, which is then eluted with approximately 12 mL of methylene chloride. amazonaws.com The eluate is subsequently dried and concentrated. amazonaws.com The choice of sorbent is critical and depends on the polarity of the analyte and the nature of the sample matrix. For the analysis of N-nitrosodimethylamine (NDMA) in diverse drug substances, a dedicated off-line SPE methodology was developed to isolate the analyte from the active pharmaceutical ingredients (APIs), thereby preventing matrix effects and instrument contamination. nih.gov This highlights the importance of tailoring the SPE protocol to the specific analytical challenge. nih.gov

Specialized Detection Approaches

Following extraction and concentration, various analytical techniques can be employed for the detection and quantification of dinitrosopiperazines.

Ultraviolet-Visible (UV-Vis) Detection (e.g., PDA)

High-performance liquid chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector, such as a photodiode array (PDA) detector, is a common technique for the analysis of nitrosamines. The nitroso functional group exhibits characteristic UV absorbance, allowing for detection.

For the determination of 1,4-dinitrosopiperazine in simulated gastric juice, an HPLC-UV method was developed with detection at a wavelength of 238 nm. nih.gov This method demonstrated good linearity and sensitivity. nih.gov In another study evaluating potential impurities in drug substances, HPLC-UV was used to assess the purity of nitrosopiperazine standards. amazonaws.com The choice of solvent for UV-Vis spectroscopy is important to ensure transparency in the desired wavelength range. nih.gov The detection wavelength for analyzing formaldehyde (B43269) and acetaldehyde, common degradation products in amine-based systems, was set at 365 nm after derivatization. amazonaws.com

Denitrosation Procedures for Nitrite Estimation

A group method for determining the total amount of nitrosamines can be employed, which involves the chemical denitrosation of the compounds to release nitric oxide (NO). The released NO is then quantified. This approach provides an estimate of the total nitrosamine content without separating individual compounds.

One such method involves treating the sample with copper (I) chloride (CuCl) and hydrochloric acid (HCl) in a sealed vial at an elevated temperature (e.g., 70°C). gassnova.no This process cleaves the N-NO bond, generating NO gas. The NO gas in the headspace of the vial is then analyzed, typically by gas chromatography with a specific detector like a thermal energy analyzer (TEA) or a nitrogen chemiluminescence detector (NCD). gassnova.no This method is noted for its simplicity and high sensitivity, with detection limits in the sub-microgram per liter range. gassnova.no The denitrosation of other N-nitroso compounds has also been studied, indicating that the process can be influenced by factors like the presence of glutathione (B108866) transferases in biological systems. nih.gov

Method Validation Parameters and Applicability in Complex Matrices

The validation of any analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. For the analysis of 2,3-Dimethyl-1,4-dinitrosopiperazine, particularly in complex matrices like pharmaceutical products or environmental samples, a comprehensive validation according to regulatory guidelines would be required.

Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and robustness. nih.gov

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. akjournals.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. nih.govscholaris.ca

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies by spiking the matrix with a known amount of the analyte. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

The analysis of nitrosamines in complex matrices, such as treated wastewater or multicomponent drug products, presents significant challenges due to potential matrix effects. scholaris.ca It has been shown that the sample preparation method is highly dependent on the matrix, and validation studies should be based on the full analytical method, including extraction. scholaris.ca For instance, a supported liquid extraction (SLE) coupled with hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) method was validated for trace-level quantification of N-nitrosopiperazine in treated wastewater, achieving an MLOQ of 0.25 µg/L. scholaris.ca

The following table summarizes typical method validation parameters reported for the analysis of related nitrosamines, which would be relevant for establishing a method for this compound.

| Parameter | Reported Value for Related Nitrosamines | Matrix | Analytical Technique |

| Linearity Range | 0.072-2.88 µg/mL | Simulated Gastric Juice | HPLC-UV |

| Limit of Detection (LOD) | 1 µM | Deionized Water | HPLC-UV |

| Method Limit of Quantification (MLOQ) | 0.25 µg/L | Treated Wastewater | SLE-HILIC-MS |

| Accuracy (Recovery) | 80 – 120 % | Pharmaceutical Substances | HPLC-MS/MS |

| Precision (RSD) | Intra-day: 0.19-0.25% Inter-day: 0.32-0.38% | Simulated Gastric Juice | HPLC-UV |

Information Regarding "this compound" is Not Available in the Public Domain

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific information to generate a detailed article on the degradation pathways and chemical reactivity of the chemical compound This compound as per the requested outline.

The extensive search primarily yielded information on related but structurally distinct compounds, namely 1,4-dinitrosopiperazine (DNPZ) and N-nitrosopiperazine (MNPZ) . While research exists on the thermal and oxidative degradation of these compounds, it is not scientifically appropriate to extrapolate these findings to the 2,3-dimethyl derivative. The presence of methyl groups on the piperazine ring would significantly influence the compound's stereochemistry, electronic effects, and steric hindrance, thereby altering its degradation pathways and reactivity in ways that cannot be predicted without direct experimental evidence.

The user's request for a scientifically accurate article focusing solely on "this compound" cannot be fulfilled without specific data on its degradation products, decomposition kinetics, and formation mechanisms. To maintain the integrity of scientific reporting and adhere strictly to the provided instructions, no content can be generated for the outlined sections due to the absence of relevant research findings for this specific compound.

Therefore, the requested article on the "Degradation Pathways and Chemical Reactivity of this compound" cannot be produced at this time. Further experimental research on this particular compound would be required to provide the necessary data to address the specified topics.

Degradation Pathways and Chemical Reactivity of 2,3 Dimethyl 1,4 Dinitrosopiperazine

Acid-Catalyzed and Base-Catalyzed Decomposition

The decomposition of N-nitroso compounds such as 2,3-Dimethyl-1,4-dinitrosopiperazine can be initiated by both acidic and basic conditions, proceeding through distinct mechanistic pathways.

In acidic environments, the decomposition of N-nitroso compounds is often catalyzed by the protonation of one of the nitrogen atoms of the nitroso groups. This initial protonation step makes the N-N bond more susceptible to cleavage. The subsequent decomposition can proceed through two primary competing pathways: denitrosation, which involves the loss of the nitroso group to regenerate the parent amine, and deamination. The rate of this acid-catalyzed decomposition is dependent on the concentration of hydronium ions. researchgate.net For some N-nitroso compounds, the decomposition in acidic media is a first-order reaction with respect to the substrate and the acid concentration. The presence of nucleophiles in the solution can also play a significant role, often accelerating the rate of denitrosation.

Characterization of Degradation Product Profiles

The degradation of this compound under acidic or basic conditions is expected to yield a range of products, reflecting the specific reaction pathways that are favored. While specific experimental data for the degradation product profile of this compound is not extensively documented in publicly available literature, general principles of N-nitrosamine chemistry allow for the prediction of likely degradation products.

Under acid-catalyzed conditions, a primary degradation product would likely be the parent amine, 2,3-dimethylpiperazine , resulting from the denitrosation of one or both nitroso groups. The other major product from this pathway would be nitrous acid.

In the case of base-catalyzed decomposition, the reaction pathways are more complex and can lead to a variety of products. Based on studies of other N-nitroso compounds, potential degradation products could include the parent amine, as well as various oxidation and rearrangement products.

The table below provides a hypothetical degradation product profile for this compound, based on the known reactivity of related N-nitroso compounds.

Table 1: Potential Degradation Products of this compound

| Degradation Condition | Potential Degradation Products | General Mechanism |

| Acid-Catalyzed | 2,3-Dimethylpiperazine | Denitrosation |

| Nitrous Acid | Byproduct of denitrosation | |

| Base-Catalyzed | 2,3-Dimethylpiperazine | Hydrolytic cleavage |

| Various oxidized and rearranged products | Complex reaction pathways |

It is important to note that the substitution of methyl groups at the alpha-carbons (the carbon atoms adjacent to the nitrogen atoms) has been observed in other dinitrosopiperazines to reduce or eliminate mutagenic activity. nih.gov This suggests that the methyl groups in this compound may influence its reactivity and the profile of its degradation products compared to the unsubstituted 1,4-dinitrosopiperazine (B30178). However, detailed experimental studies are required to fully characterize the specific degradation pathways and product profiles for this compound.

Environmental Fate and Atmospheric Chemistry of 2,3 Dimethyl 1,4 Dinitrosopiperazine

Atmospheric Transport and Partitioning

The movement and distribution of 2,3-Dimethyl-1,4-dinitrosopiperazine in the atmosphere are controlled by its physical properties, which determine its partitioning between the gas and particulate phases.

The partitioning of a chemical between the gas and particle phases is a dynamic process influenced by factors such as temperature, humidity, and the concentration of airborne particles. mdpi.com Compounds with lower volatility tend to associate with the particulate phase, which can limit their long-range transport and lead to localized deposition. mdpi.com Conversely, more volatile compounds will predominantly exist in the gas phase, allowing for wider atmospheric distribution. mdpi.com

For the parent compound, 1,4-dinitrosopiperazine (B30178), a low vapor pressure of 0.00019 mmHg has been reported. nih.gov This suggests that it, and likely its dimethyl derivative, will have a tendency to partition to the particle phase. The partitioning behavior is critical as it influences the ultimate fate and potential for human exposure, with gas-phase compounds penetrating indoors more readily and particle-bound compounds contributing to localized deposition and inhalation exposure. mdpi.com

Table 1: Physical Properties of 1,4-Dinitrosopiperazine Relevant to Atmospheric Partitioning

| Property | Value | Source |

| Vapor Pressure | 0.00019 mmHg | nih.gov |

| Water Solubility | 5.765 g/L (at 24 °C) | chemicalbook.com |

| LogP | -0.85 | nih.gov |

Gas-Phase Reactions and Lifetimes

Once in the atmosphere, gaseous this compound is subject to chemical transformation, primarily through reactions with photochemically generated radicals. The most significant of these is the hydroxyl radical (•OH), often referred to as the "detergent" of the troposphere.

The rate of reaction with •OH is a key determinant of the atmospheric lifetime of an organic compound. While a specific rate constant for this compound is not available, data for other nitrosamines can provide an estimate. For instance, the hydroxyl radical oxidation rate constants for a series of low-molecular-weight nitrosamines have been shown to correlate with the number of methylene (B1212753) groups in the compound. nih.gov This suggests that the reaction proceeds mainly through hydrogen atom abstraction from the alkyl groups. nih.gov The rate constants for various nitrosamines are in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. mdpi.com

Based on these values, a rough estimate of the atmospheric lifetime of this compound with respect to reaction with •OH can be made. Assuming a typical atmospheric •OH concentration, the lifetime is likely to be on the order of hours to days, indicating a relatively rapid degradation in the gas phase.

Aqueous-Phase Processes (e.g., cloud water, fog)

The significant water solubility of dinitrosopiperazines suggests that their presence in atmospheric water droplets, such as in clouds and fog, is an important aspect of their atmospheric chemistry. solubilityofthings.com Once dissolved in the aqueous phase, these compounds can undergo further chemical reactions.

For nitrosamines like NDMA, aqueous-phase photolysis is a known degradation pathway. nih.gov This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of the N-N bond and the formation of various radical species. nih.gov The presence of other chemical species in cloud water, such as hydroxyl radicals, can also contribute to the degradation of dissolved nitrosamines. nih.gov

Aerosol Particle Formation and Partitioning

Given its expected low volatility, this compound is likely to be found associated with atmospheric aerosol particles. This partitioning to the particle phase can occur through condensation onto existing particles or by contributing to the formation of new secondary organic aerosol (SOA).

The process of gas-to-particle partitioning is influenced by the compound's saturation vapor pressure. copernicus.org Compounds with low volatility can condense onto existing aerosol particles, a process that is dependent on the concentration of particulate matter and ambient temperature. nih.gov While specific studies on SOA formation from this compound are lacking, the photooxidation of other organic compounds is known to produce less volatile products that can partition to the aerosol phase. copernicus.org

Degradation in Environmental Compartments

The persistence of this compound in the environment is determined by various degradation processes, including photolysis and biological transformations.

Photolytic Degradation Mechanisms

Photolysis, or the breakdown of a chemical by light, is a significant degradation pathway for many atmospheric pollutants, including nitrosamines. For NDMA, UV photolysis is an effective removal process. mdpi.com The mechanism involves the absorption of photons, leading to the breaking of chemical bonds. nih.gov

In aqueous solutions, the photolysis of NDMA proceeds through several pathways, including the homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide, and heterolytic cleavage facilitated by water to produce dimethylamine and nitrous acid. nih.gov The quantum yield, a measure of the efficiency of a photochemical reaction, is a critical parameter in determining the rate of photolysis. nih.gov While the specific quantum yield for this compound is not documented, the known photolytic activity of other nitrosamines suggests this is a relevant atmospheric sink.

Other Environmental Abiotic and Biotic Transformation Processes

Beyond direct atmospheric reactions, the fate of this compound is also influenced by its deposition to terrestrial and aquatic environments and subsequent transformation.

Once deposited, nitrosamines can be subject to biodegradation by microorganisms in soil and water. nih.govnih.gov Studies on NDMA have shown that it can be mineralized by microbial populations, with the rate of degradation depending on factors such as the initial concentration of the compound and the presence of other organic matter. nih.govnih.gov The biodegradation of NDMA has been found to produce intermediates such as formaldehyde (B43269) and methylamine. nih.govnih.gov While specific data for this compound is not available, it is plausible that similar biotic degradation pathways exist for this compound. The efficiency of biodegradation can be influenced by environmental conditions such as pH and the presence of salts. mdpi.com

Formation within Environmental Systems and Industrial Processes

The formation of dinitrosopiperazines in industrial settings is a significant area of research, particularly in the context of post-combustion CO2 capture technologies that utilize amine-based solvents.

Nitrosation Reactions of Amines (e.g., piperazine) in Industrial Emissions (e.g., CO2 capture plants)

Piperazine (B1678402) (PZ) is a cyclic secondary diamine that has been identified as a highly efficient solvent for capturing carbon dioxide (CO2) from industrial flue gases. utexas.edufao.org However, its chemical structure makes it susceptible to nitrosation, a chemical process that converts secondary amines into N-nitrosamines. utexas.edu The reaction of piperazine with nitrosating agents can lead to the formation of 1-nitrosopiperazine (B26205) (MNPZ) and subsequently 1,4-dinitrosopiperazine (DNPZ). utexas.edu

Industrial flue gases, particularly from coal or natural gas combustion, contain nitrogen oxides (NOx), which are the primary precursors to nitrosating agents. fao.orgresearchgate.net Nitrogen dioxide (NO2) in the flue gas can be absorbed into the amine solvent, forming nitrite (NO2−), which is a key nitrosating agent. researchgate.netresearchgate.net The absorbed nitrite can then react with piperazine to form nitrosamines. utexas.eduresearchgate.net

Absorption of NOx from flue gas into the aqueous amine solution.

Formation of nitrosating agents, primarily nitrite (NO2−) and dinitrogen trioxide (N2O3). nih.gov

Stepwise nitrosation of piperazine: The first nitrosation step forms 1-nitrosopiperazine (MNPZ). A second nitrosation step can then occur at the other secondary amine site to form 1,4-dinitrosopiperazine (DNPZ). utexas.eduresearchgate.net

Computational studies have shown that the reaction of piperazine species with N2O3 is a major contributor to nitrosamine (B1359907) formation in the absorber unit of a CO2 capture plant. nih.gov Furthermore, the presence of CO2 can significantly accelerate the nitrosation reactions involving nitrite by forming a more reactive nitrosating agent, ONOCO2−. nih.gov While MNPZ formation is well-documented, the subsequent formation of DNPZ occurs in trace amounts under typical amine scrubbing conditions. researchgate.net

Influence of Environmental Parameters on Formation Kinetics

The rate of formation of dinitrosopiperazines is highly dependent on several environmental and operational parameters within an industrial process like a CO2 capture plant.

Temperature: Temperature plays a crucial role in the kinetics of nitrosamine formation. Studies on piperazine nitrosation have been conducted over a range of temperatures, from 20°C to 150°C. utexas.edu Generally, an increase in temperature accelerates the rate of chemical reactions, including nitrosation. However, at higher temperatures (above 75°C), the decomposition of the formed nitrosamines, such as MNPZ, also becomes significant. utexas.edunih.gov For instance, MNPZ readily decomposes at 150°C in a 5 M piperazine solution. nih.gov

CO2 Loading: The amount of CO2 absorbed by the amine solvent, known as CO2 loading, significantly impacts the pH and the chemical speciation of piperazine in the solution. This, in turn, affects the nitrosation kinetics. utexas.edu The reaction to form MNPZ is first order in piperazine carbamate species and hydronium ions. fao.orgnih.gov Therefore, changes in CO2 loading that alter the concentrations of these species will directly influence the rate of nitrosamine formation.

Concentration of Reactants: The rate of nitrosamine formation is directly influenced by the concentration of the precursor amine and the nitrosating agents. The reaction that forms MNPZ is first order with respect to nitrite. fao.orgnih.gov In a typical amine scrubber, the steady-state concentration of MNPZ is proportional to the inlet concentration of NO2 in the flue gas. researchgate.net

Kinetic Parameters: The formation of MNPZ from the reaction of nitrite with piperazine has been studied to determine its kinetic parameters. The reaction is first order in nitrite, piperazine carbamate species, and hydronium ion. fao.orgnih.gov The activation energy for this reaction has been determined to be 84 ± 2 kJ/mol, with a rate constant of 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ at 100°C. fao.orgresearchgate.netnih.gov

Kinetic Parameters for 1-Nitrosopiperazine (MNPZ) Formation

| Parameter | Value | Reference |

|---|---|---|

| Order of Reaction (with respect to Nitrite) | First Order | fao.orgnih.gov |

| Order of Reaction (with respect to Piperazine Carbamate) | First Order | fao.orgnih.gov |

| Order of Reaction (with respect to Hydronium Ion) | First Order | fao.orgnih.gov |

| Activation Energy (Ea) | 84 ± 2 kJ/mol | fao.orgresearchgate.netnih.gov |

| Rate Constant (k) at 100°C | 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ | fao.orgresearchgate.netnih.gov |

Influence of Environmental Parameters on Nitrosopiperazine Formation

| Parameter | Effect on Formation Rate | Notes | Reference |

|---|---|---|---|

| Temperature | Increases rate, but also increases decomposition at higher temperatures. | MNPZ formation is noted at temperatures greater than 75°C. Significant decomposition of MNPZ occurs at 150°C. | utexas.edunih.gov |

| CO2 Loading | Influences pH and piperazine speciation, thereby affecting the reaction rate. | The reaction rate is dependent on the concentration of piperazine carbamate and hydronium ions. | utexas.edufao.org |

| Nitrite Concentration | Directly proportional (First Order). | Higher nitrite concentrations lead to a faster formation of MNPZ. | fao.orgnih.gov |

| Piperazine Concentration | Influences the concentration of piperazine carbamate, affecting the rate. | Studies have been conducted at piperazine concentrations of 2 and 8 mol/kg. | utexas.edu |

| Inlet NO2 Concentration | Directly proportional to the steady-state MNPZ concentration. | Higher NO2 in flue gas leads to higher steady-state nitrosamine levels in the solvent. | researchgate.net |

Theoretical and Computational Studies of 2,3 Dimethyl 1,4 Dinitrosopiperazine

Quantum Chemistry Calculations

Quantum chemistry calculations are employed to determine the electronic structure, geometry, and energetics of molecules. These calculations are fundamental to understanding molecular stability and reactivity.

The molecular geometry of 2,3-Dimethyl-1,4-dinitrosopiperazine is defined by the piperazine (B1678402) ring, which is substituted with two nitroso groups on the nitrogen atoms and two methyl groups on adjacent carbon atoms. The piperazine ring is not planar and, like its parent compound, is expected to exist in various conformations, primarily chair and boat forms. researchgate.netresearchgate.net The addition of methyl groups at the C2 and C3 positions introduces significant steric considerations that influence the preferred conformation.

The presence of the N-nitroso group (N-N=O) creates a partial double bond character between the ring nitrogen and the nitroso nitrogen, which restricts rotation and leads to the possibility of cis and trans isomers with respect to the orientation of the oxygen atoms relative to the piperazine ring. researchgate.netresearchgate.net Computational models for the related (2R,5R)-2,5-dimethyl-1,4-dinitrosopiperazine are available, providing a basis for its 3D structure. nih.gov

Computed Properties for (2R,5R)-2,5-dimethyl-1,4-dinitrosopiperazine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H12N4O2 | PubChem nih.gov |

| Molecular Weight | 172.19 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 65.3 Ų | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

Computational studies on related nitrosamines are crucial for predicting the reaction pathways of this compound. The atmospheric degradation of piperazine, for instance, is initiated by reaction with hydroxyl (OH) radicals. nih.gov Quantum chemistry calculations using methods like M06-2X/aug-cc-pVTZ have been used to map the potential energy surfaces for the reactions of piperazine and 1-nitropiperazine, which can serve as a model for the more complex dimethylated dinitroso derivative. nih.gov Such reactions typically proceed via hydrogen abstraction from either a C-H or N-H bond, with the relative barriers determining the major degradation pathway. nih.gov

For nitrosamines in general, degradation can be predicted using in silico expert-knowledge software. jst.go.jpjst.go.jp These predictions suggest that degradation can occur via pathways like hydrolysis and oxidation, particularly under specific conditions such as the presence of hydrogen peroxide or alkaline environments. jst.go.jpjst.go.jpresearchgate.net The formation and degradation of nitrosamines often involve complex radical reactions and the calculation of transition states and activation energy barriers is key to understanding their kinetics.

The conformational landscape of dinitrosopiperazines is complex. Studies on the parent compound, N,N'-dinitrosopiperazine, using ¹H NMR have shown that it can exist as a mixture of conformers. researchgate.netresearchgate.net Depending on the reaction conditions, two primary chair conformers (cis and trans) can be identified. researchgate.netresearchgate.net Under different conditions, a mixture of four conformers, including both chair and boat forms, can be observed. researchgate.netresearchgate.net

Conformers of N,N'-Dinitrosopiperazine

| Condition | Observed Conformers | Note | Source |

|---|---|---|---|

| Reaction with 2 mmol NaNO2 | Two chair conformers (cis and trans) | - | ResearchGate researchgate.netresearchgate.net |

| Reaction with 4 mmol NaNO2 | Four conformers (cis/trans of chair and boat) | - | ResearchGate researchgate.netresearchgate.net |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational dynamics and intermolecular interactions. While specific MD studies on this compound are not prevalent in the reviewed literature, the methodology is widely applied to understand biomolecular systems and chemical processes. nih.govyoutube.com

An MD simulation of this compound would involve placing the molecule in a simulation box, typically with a solvent like water, and calculating the forces between atoms using a classical force field. youtube.com The simulation would track the molecule's trajectory, revealing its conformational flexibility, the stability of different conformers over time, and how it interacts with surrounding solvent molecules through forces like hydrogen bonds and van der Waals interactions. Such simulations could also be used to calculate binding free energies if studying its interaction with a target protein or DNA. youtube.com

Spectroscopic Simulations (e.g., Infrared Spectra)

Computational methods, particularly those employing anharmonic approaches like second-order vibrational perturbation theory (VPT2), are necessary to accurately simulate vibrational spectra in the near-infrared (NIR) region. frontiersin.orgnih.gov A theoretical IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to:

C-H stretching and bending from the piperazine ring and the methyl groups.

N-N stretching and N=O stretching from the dinitroso functionalities.

C-N stretching within the heterocyclic ring.

Comparing a simulated spectrum with an experimental one allows for precise assignment of vibrational modes and can confirm the molecule's computed geometry and conformational state.

Experimental IR Peak Data for Gas Phase 1,4-Dinitrosopiperazine (B30178)

| Frequency (cm⁻¹) | Transmittance (%) | Source |

|---|---|---|

| 1443.6 | 70.1 | NIST nist.gov |

| 1343.2 | 79.4 | NIST nist.gov |

| 1289.2 | 66.8 | NIST nist.gov |

| 1112.7 | 79.9 | NIST nist.gov |

| 1032.7 | 64.3 | NIST nist.gov |

| 917.0 | 85.0 | NIST nist.gov |

Predictive Modeling for Environmental Behavior and Reactivity

Predictive models are essential for assessing the environmental fate and potential risks of chemical compounds. In silico tools, which use computational algorithms and knowledge-based systems, can predict the degradation pathways of organic molecules, including nitrosamines. nih.govjst.go.jpjst.go.jp

Software such as Zeneth® can predict the degradation products of pharmaceuticals and other organic compounds under various conditions. jst.go.jp These systems use a database of known chemical reactions and transformation rules to forecast how a molecule might break down. researchgate.netfreethinktech.com For a compound like this compound, such models could predict its susceptibility to hydrolysis, oxidation, or photolysis. For example, studies on related compounds have shown that N-nitrosamines can form from the degradation of parent pharmaceuticals in the presence of oxidizing agents or under alkaline conditions. jst.go.jpjst.go.jp These predictive models are valuable for risk assessment, helping to identify potentially hazardous degradants that may form in the environment or during manufacturing processes. researchgate.netfreethinktech.com

Molecular Mechanisms of Biological Activity of 2,3 Dimethyl 1,4 Dinitrosopiperazine in Vitro Studies

Metabolic Activation Pathways

The biotransformation of 2,3-Dimethyl-1,4-dinitrosopiperazine is a prerequisite for its biological effects. This process involves a series of enzymatic reactions that convert the relatively stable parent compound into highly reactive electrophiles.

The primary and rate-limiting step in the metabolic activation of many N-nitrosamines is the enzymatic hydroxylation at the α-carbon position (the carbon atom adjacent to the N-nitroso group). nih.gov This reaction is catalyzed by the cytochrome P-450 (CYP) family of enzymes, which are abundant in the liver. nih.gov For many nitrosamines, CYP2E1 is a major enzyme involved in this biotransformation. nih.govnih.gov The α-hydroxylation of this compound would occur on the methyl-substituted carbons of the piperazine (B1678402) ring. However, it has been observed in the parent compound, 1,4-dinitrosopiperazine (B30178), that substitutions with methyl groups at all α-carbon atoms can reduce or eliminate mutagenic activity. nih.gov This suggests that the presence of the methyl groups in this compound may sterically hinder the crucial α-hydroxylation step, thereby potentially reducing its metabolic activation and subsequent biological activity compared to its unsubstituted counterpart.

Following cytochrome P-450-mediated α-hydroxylation, an unstable α-hydroxynitrosamine intermediate is formed. This molecule undergoes spontaneous, non-enzymatic decomposition. The decomposition cascade begins with the elimination of an aldehyde, leading to the formation of a highly reactive alkyl diazonium ion. This ion can then lose a molecule of nitrogen gas (N₂) to generate an even more reactive carbocation. These electrophilic intermediates are the ultimate reactive species responsible for interacting with cellular nucleophiles, such as DNA.

Table 1: Metabolic Activation Pathway from α-Hydroxylation

| Step | Compound/Intermediate | Description |

| 1 | This compound | Parent compound undergoes enzymatic hydroxylation. |

| 2 | α-Hydroxy-2,3-dimethyl-1,4-dinitrosopiperazine | Unstable intermediate formed via CYP450 action. |

| 3 | Alkyl diazonium ion | Formed after spontaneous decomposition of the α-hydroxy intermediate. |

| 4 | Carbocation | Highly reactive electrophile formed by the loss of N₂ from the diazonium ion. |

Denitrosation represents an alternative metabolic route that is often considered a detoxification pathway. This process involves the removal of the nitroso (-N=O) group from the nitrosamine (B1359907). nih.gov Studies on other cyclic nitrosamines have shown that this reaction can be mediated by enzymes such as glutathione (B108866) transferases. nih.gov This pathway can lead to the formation of the parent amine and S-nitrosoglutathione (GSNO), which is then further metabolized. nih.gov For the related compound 1,4-dinitrosopiperazine, metabolites such as 1-nitrosopiperazinone-(3) have been identified, indicating that other metabolic transformations, including oxidation of the piperazine ring, also occur. nih.gov

The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), at a site of metabolic attack can significantly decrease the rate of metabolism. scienceopen.com This phenomenon, known as the kinetic deuterium isotope effect (KDIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes like cytochrome P-450 to cleave. scienceopen.com

In studies with the related compound N-nitrosodimethylamine (NDMA), deuteration resulted in a significant isotope effect on its metabolism. nih.gov The replacement of hydrogen with deuterium caused a notable increase in the apparent Michaelis constant (Km), which reflects the substrate concentration at half the maximum velocity of the reaction, but did not affect the maximum reaction velocity (Vmax). nih.gov This demonstrates that C-H bond cleavage is a critical, rate-determining step in the metabolic activation by CYP2E1. nih.govnih.gov Slowing this metabolic activation through deuteration can alter the distribution and toxicological profile of the compound. nih.gov

Table 2: Deuterium Isotope Effects on the Metabolism of N-Nitrosodimethylamine (NDMA) by Rat Liver Microsomes nih.gov

| Compound | Apparent K_m (μM) | Isotope Effect on K_m |

| NDMA | 59 (Ki value) | - |

| [²H₆]NDMA | 441 (Ki value) | 7.47 |

| Description | A higher K_m value for the deuterated compound indicates a lower binding affinity or a slower rate-limiting step involving C-H/C-D bond cleavage. | The large isotope effect confirms that the cleavage of the C-H bond is a key step in the metabolic process. |

Molecular Interactions with Cellular Components

The biological activity of metabolically activated this compound is realized through the interaction of its reactive intermediates with critical cellular macromolecules.

The highly electrophilic carbocations and alkyl diazonium ions generated during metabolic activation (see 8.1.2) are potent alkylating agents. Their primary cellular target is DNA. These reactive species attack nucleophilic sites on DNA bases (such as the N7 position of guanine), forming covalent bonds and creating DNA adducts. The formation of these adducts can lead to mutations during DNA replication if not repaired, representing a critical initiating event in chemical carcinogenesis. Studies on NDMA have demonstrated that its administration leads to the alkylation of DNA in both liver and kidney tissues in rats. nih.gov The reduced mutagenic activity observed for dinitrosopiperazines with methyl substitutions at the α-carbons is consistent with the hypothesis that these substitutions inhibit the metabolic activation necessary to produce the DNA-alkylating intermediates. nih.gov

Protein Phosphorylation and Signaling Pathways (e.g., Clusterin, MMP-9, VEGF, Ezrin)

In vitro studies on the parent compound, N,N'-dinitrosopiperazine (DNP), have revealed significant alterations in protein expression and signaling pathways that are crucial in cancer progression. These findings provide a foundational understanding of the potential mechanisms of its dimethylated derivative.

Clusterin: Research on nasopharyngeal carcinoma (NPC) cells has shown that treatment with N,N'-dinitrosopiperazine (DNP) can lead to an increase in the expression of Clusterin (CLU). nih.gov Clusterin is a stress-activated chaperone protein that has been implicated in various cellular processes, including cell death and survival. nih.gov Its upregulation by DNP suggests a potential role in the cellular response to this compound, possibly influencing cell survival and resistance to apoptosis. nih.govnih.gov While the study identified an increase in Clusterin expression, further research is needed to determine if this involves phosphorylation of the protein. nih.gov

MMP-9: Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. researchgate.net While direct studies on the effect of this compound on MMP-9 phosphorylation are not available, research on related pathways provides some context. For instance, studies have shown that platelet-secreted thrombospondin-1 and clusterin can promote MMP-9 activity in colon cancer invasion through a p38 mitogen-activated protein kinase-regulated pathway. nih.gov The activation of MMP-9 often involves proteolytic cleavage of its pro-form rather than direct phosphorylation. researchgate.net

VEGF: Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The inhibition of the VEGF signaling pathway is a key target in cancer therapy. nih.gov Currently, there is a lack of specific in vitro studies detailing the direct effects of this compound on the VEGF signaling pathway.

Ezrin: Ezrin is a protein that links the cytoskeleton to the plasma membrane and is involved in cell adhesion, motility, and signal transduction. Studies on N,N'-dinitrosopiperazine (DNP) have demonstrated that it can induce the phosphorylation of Ezrin at threonine 567 in nasopharyngeal carcinoma cells. This phosphorylation is associated with an increase in cell motility and invasion. The study further indicated that this DNP-induced Ezrin phosphorylation is dependent on the activation of Rho kinase and protein kinase C (PKC).

Cell-Based Assays for Biological Response Assessment (in vitro)

The biological impact of dinitrosopiperazine compounds on cellular behavior has been assessed using various in vitro assays, particularly focusing on cell motility and invasion, which are hallmarks of metastatic potential.

In Vitro Cell Motility Studies

In vitro studies utilizing nasopharyngeal carcinoma (NPC) cells have demonstrated that N,N'-dinitrosopiperazine (DNP) significantly increases cell motility. nih.gov In these experiments, treatment with DNP at a concentration of 8 μM resulted in a 5.6-fold increase in cell motility. nih.gov This enhanced motility is a key indicator of the compound's potential to promote the spread of cancer cells.

Table 1: Effect of N,N'-dinitrosopiperazine (DNP) on Cell Motility

| Treatment Concentration (μM) | Fold Increase in Cell Motility |

| 0 | 1.0 |

| 8 | 5.6 |

Data derived from studies on N,N'-dinitrosopiperazine in nasopharyngeal carcinoma cells. nih.gov

In Vitro Cell Invasion Assays

Consistent with the findings on cell motility, in vitro cell invasion assays have also shown that N,N'-dinitrosopiperazine (DNP) promotes the invasive capabilities of NPC cells. nih.gov Cell invasion assays, which often utilize a layer of extracellular matrix (such as Matrigel) to mimic tissue barriers, revealed that DNP-treated cells exhibited an increased ability to penetrate this barrier. nih.govnih.govsigmaaldrich.com This suggests that the compound not only enhances the movement of cancer cells but also their capacity to degrade and move through surrounding tissues.

Structure-Activity Relationships (SAR) at the Molecular Level

The relationship between the chemical structure of dinitrosopiperazine compounds and their biological activity is a critical area of investigation. Studies on various nitrosopiperazines have provided some insights into their structure-activity relationships (SAR). nih.gov

A key finding in the SAR of dinitrosopiperazines is the influence of methyl substitutions on their biological activity. Research examining the mutagenic activity of seven different nitrosopiperazines revealed that the substitution of methyl groups at the alpha-carbon positions can significantly impact their effects. Specifically, these substitutions have been shown to reduce or even eliminate the mutagenic activity of dinitrosopiperazine. nih.gov

This suggests that the addition of the two methyl groups in this compound, as compared to the parent compound 1,4-dinitrosopiperazine, could potentially alter its biological and toxicological profile. The size and position of these alkyl groups can influence how the molecule interacts with biological targets, affecting its metabolic activation and subsequent reactivity with cellular macromolecules. nih.gov Further detailed molecular modeling and experimental studies are necessary to fully elucidate the specific SAR for this compound and its effects on the signaling pathways mentioned above.

Derivatives and Analogues of 2,3 Dimethyl 1,4 Dinitrosopiperazine: Comparative Research

Synthesis and Characterization of Related N-Nitrosopiperazines

The synthesis and characterization of N-nitrosopiperazine derivatives are crucial for understanding their chemical properties and potential applications. This subsection explores the parent compound, 1,4-dinitrosopiperazine (B30178), as well as mono-nitrosopiperazines and other substituted dinitrosopiperazines.

1,4-Dinitrosopiperazine (Parent Compound)

1,4-Dinitrosopiperazine (DNPC) is the parent compound from which 2,3-dimethyl-1,4-dinitrosopiperazine is derived. nist.gov Its synthesis typically involves the nitrosation of piperazine (B1678402). A common method is the reaction of piperazine dichlorohydrate with sodium nitrite. google.com The reaction conditions, such as temperature, can be controlled to influence the yield of the product. For instance, nitrosation can be carried out at temperatures ranging from 6 to 30°C. google.com Following the reaction, the mixture is often alkalinized to a pH of around 8.8, and the 1,4-dinitrosopiperazine product can be filtered out. google.com One documented synthesis resulted in a 10.0% yield of 1,4-dinitrosopiperazine with a melting point of 157-158°C. google.com

Table 1: Properties of 1,4-Dinitrosopiperazine

| Property | Value |

|---|---|

| Molecular Formula | C4H8N4O2 |

| Molecular Weight | 144.1319 g/mol |

| CAS Registry Number | 140-79-4 |

| IUPAC Name | 1,4-dinitrosopiperazine |

Data sourced from NIST Chemistry WebBook nist.gov

Characterization of 1,4-dinitrosopiperazine is accomplished through various spectroscopic techniques. The NIST Chemistry WebBook provides data on its gas phase thermochemistry, condensed phase thermochemistry, phase change data, IR spectrum, and mass spectrum (electron ionization). nist.gov The ¹H NMR spectrum of 1,4-dinitrosopiperazine has also been studied to understand its structure. researchgate.net

Mono-nitrosopiperazines (e.g., 1-Nitrosopiperazine)

1-Nitrosopiperazine (B26205), also known as N-mononitrosopiperazine, is a key intermediate and a significant derivative in this family of compounds. solubilityofthings.comnih.gov Its synthesis involves the controlled nitrosation of piperazine. A patented process describes treating an aqueous solution of piperazine with nitrous acid while maintaining the temperature between -30°C and 35°C, followed by adjusting the pH to a range of 4 to 7. google.com This method can yield N-nitrosopiperazine as a yellow liquid. google.com The yield of 1-nitrosopiperazine is dependent on the reaction temperature, with an 81% yield reported at 15°C and a 65% yield at 25°C. google.com

Table 2: Physicochemical Properties of 1-Nitrosopiperazine

| Property | Value |

|---|---|

| Molecular Formula | C4H9N3O |

| Molecular Weight | 115.13 g/mol |

| Appearance | Yellow solid or crystalline powder |

| Solubility | Moderately soluble in water; higher solubility in ethanol (B145695) and acetone |

Data sourced from PubChem and Solubility of Things solubilityofthings.comnih.gov

Characterization of 1-nitrosopiperazine is well-documented. It has a molecular weight of 115.13 g/mol . nih.gov Spectroscopic data, including LC-MS analysis, is available, showing characteristic fragmentation patterns. nih.gov For example, under positive ionization in LC-ESI-QFT, with a precursor m/z of 116.0818 [M+H]+, major peaks are observed at m/z 85.076 and 86.0838. nih.gov

Other Substituted Dinitrosopiperazines (e.g., Tetramethyl derivatives)

The synthesis of other substituted dinitrosopiperazines, such as tetramethyl derivatives, allows for the exploration of how substituents on the piperazine ring influence the properties of the resulting N-nitrosamines. While specific synthesis details for tetramethyl-1,4-dinitrosopiperazine are not as readily available in the provided context, the general principles of N-nitrosamine synthesis would apply. This would involve the nitrosation of the corresponding tetramethylpiperazine precursor. The characterization of these compounds would rely on standard analytical techniques like IR, ¹H NMR, and mass spectrometry to confirm their structure and purity. researchgate.net The study of such derivatives is important for comparative analyses of spectroscopic properties and conformational behavior. researchgate.net

Comparative Studies of Spectroscopic Properties and Conformational Behavior

The spectroscopic properties and conformational behavior of N-nitrosopiperazines are intrinsically linked to their molecular structure. N-nitrosamines can exist in two mesomeric forms, and their synthesis is often regioselective, leading to the formation of one primary mesomer that can exist as E and Z stereoisomers. researchgate.net

¹H NMR spectroscopy is a powerful tool for studying these aspects. For instance, the ¹H NMR spectrum of 1,4-dinitrosopiperazine provides insights into its molecular geometry and the electronic environment of the protons on the piperazine ring. researchgate.net

Comparative studies of different derivatives, such as mono- and di-nitroso compounds, reveal significant differences in their spectroscopic signatures. For example, the presence of one or two nitroso groups, as well as other substituents on the piperazine ring, will alter the chemical shifts and coupling constants of the ring protons. This is due to changes in electron density and conformational preferences of the ring.

In mass spectrometry, the fragmentation patterns of N-nitrosopiperazines can be influenced by their structure. A study on protonated N-nitrosopiperazine showed that at low collision energies, there are large fluctuations in the abundance of the two major product ions, m/z 86 and 85. researchgate.net Computational studies using B3LYP/6-311++G(d,p) have helped to elucidate the potential energy surface for the loss of NO (m/z 86) and [H,N,O] (m/z 85). researchgate.net These findings are crucial for developing accurate analytical methods for quantifying N-nitrosopiperazines. researchgate.net

Comparative Degradation Pathways and Environmental Fates

The environmental fate of N-nitrosopiperazines is a critical area of research due to their potential persistence and toxicity. Studies on the degradation of these compounds provide valuable information on their stability under various environmental conditions.

Research has shown that aqueous N-nitrosopiperazine is thermally stable, even at temperatures as high as 150°C. researchgate.net However, it is susceptible to degradation upon exposure to UV light, albeit slowly. researchgate.net This suggests that photolysis could be a potential degradation pathway in the environment.

The degradation pathways can be influenced by the specific structure of the N-nitrosopiperazine derivative. The presence and position of substituents on the piperazine ring can affect the molecule's susceptibility to different degradation mechanisms, such as microbial degradation or chemical hydrolysis. Further research is needed to fully understand the comparative degradation pathways of compounds like this compound and its analogues.

Comparative Analysis of Molecular Biological Mechanisms

The molecular biological mechanisms of N-nitrosamines are of significant interest due to their toxicological implications. The toxicity of nitrosamines like N-nitrosodimethylamine (NDMA) is not caused by the parent compound itself but by its reactive metabolic intermediates. nih.gov

The metabolic activation of NDMA primarily occurs in the liver, catalyzed by the cytochrome P-450 2E1 enzyme. nih.gov This process generates formaldehyde (B43269), methanol (B129727), and a reactive alkylating intermediate. nih.gov This intermediate can then react with cellular macromolecules, such as nucleic acids and proteins, leading to methylation. nih.gov The formation of DNA adducts is a key event in the mutagenic and carcinogenic activity of these compounds. nih.gov

A comparative analysis of the molecular biological mechanisms of different N-nitrosopiperazine derivatives would involve investigating how structural modifications, such as the addition of methyl groups in this compound, affect their metabolic activation and subsequent interactions with biological molecules. It is plausible that the steric and electronic effects of the methyl groups could influence the rate of metabolism and the nature of the resulting reactive intermediates, thereby altering the compound's toxicological profile compared to the parent 1,4-dinitrosopiperazine or the mono-nitroso derivative. Further research in this area is essential to delineate these structure-activity relationships.

Q & A

Basic Research Questions